molecular formula C7H4FNO3 B1301997 2-Fluoro-5-nitrobenzaldehyde CAS No. 27996-87-8

2-Fluoro-5-nitrobenzaldehyde

Cat. No. B1301997
CAS RN: 27996-87-8
M. Wt: 169.11 g/mol
InChI Key: VVXFDFQEIRGULC-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrobenzaldehyde is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of a nitro group and a fluorine atom on a benzaldehyde framework, which makes it a reactive substrate for various chemical transformations. This compound is particularly useful in the synthesis of heterocyclic compounds and has been employed in the preparation of nitrogenous heterocycles, such as isoquinolines and acridines, which are of interest in drug discovery and development.

Synthesis Analysis

The synthesis of 2-Fluoro-5-nitrobenzaldehyde and its derivatives has been explored in several studies. For instance, the preparation of stable isotope-labeled derivatives of this compound has been reported for use as internal standards in analytical methods. The synthesis involves the nitration of isotopically labeled toluene followed by oxidation to the corresponding aldehyde . Additionally, the compound has been used as a starting material for the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinoxalinones, through heterocyclic oriented synthesis (HOS) .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitrobenzaldehyde is characterized by the presence of electron-withdrawing groups, which influence its reactivity. The fluorine atom and the nitro group are meta-substituted on the benzaldehyde ring, which affects the electronic distribution and consequently the chemical behavior of the compound. These substituents are crucial in directing the course of chemical reactions, such as cyclocondensation with amidines to form isoquinolines .

Chemical Reactions Analysis

2-Fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including cyclocondensation with amidines to yield quinazolines and 3-aminoisoquinolines . The reaction with arylamines can lead to the formation of 2-arylamino-5-nitrobenzaldehydes and their related anils, which can further cyclize to form 2-nitroacridines . These reactions demonstrate the compound's utility in constructing complex nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-5-nitrobenzaldehyde are influenced by its functional groups. The nitro group is a strong electron-withdrawing group that can affect the compound's acidity, reactivity, and stability. The fluorine atom also contributes to the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. The compound's properties are essential for its role in synthetic applications, such as the preparation of radiopharmaceutical precursors for positron emission tomography .

Scientific Research Applications

Synthesis of Nitroacridines

  • The reaction of 2-fluoro-5-nitrobenzaldehyde with various arylamines produces 2-arylamino-5-nitrobenzaldehydes and their anils. These compounds can undergo acid-catalyzed cyclization to form 2-nitro-acridines. The effects of different substituents on the cyclization rate of these aldehydes have been studied, providing insights into the synthetic pathways of nitroacridines (Rosewear & Wilshire, 1981).

Stereoselective Synthesis of Aminobenzylidene Derivatives

  • 2-Fluoro-5-nitrobenzaldehyde has been used in a one-pot stereoselective synthesis of 2-aminobenzylidene derivatives. The process involves a Knoevenagel–nucleophilic aromatic substitution cascade approach, offering high stereoselectivity and yields. This showcases its role in the synthesis of complex organic compounds with potential applications in various fields (Xu et al., 2014).

Synthesis of Isoquinolines

  • The cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with amidines has been explored for the synthesis of isoquinolines. This research has led to a convenient route for synthesizing 3-aminoisoquinolines, expanding the chemical repertoire available for pharmaceutical and synthetic chemistry applications (Dar'in et al., 2004).

Radiopharmaceutical Synthesis

  • 2-Fluoro-5-nitrobenzaldehyde derivatives have been synthesized and utilized as precursors in the production of radiopharmaceuticals for positron emission tomography (PET). This demonstrates its importance in medical imaging and diagnostics (Orlovskaja et al., 2016).

Synthesis of Oxazocines

  • The compound has been used in the synthesis of dibenzo[b,g]1,5-oxazocines on solid support. This method involves the intramolecular nucleophilic aromatic substitution of fluorine from derivatives of 2-fluoro-5-nitrobenzaldehyde, highlighting its role in facilitating novel synthetic routes (Ouyang & Kiselyov, 1999).

Safety And Hazards

2-Fluoro-5-nitrobenzaldehyde is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXFDFQEIRGULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370494
Record name 2-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrobenzaldehyde

CAS RN

27996-87-8
Record name 2-Fluoro-5-nitrobenzaldehyde
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Record name 2-Fluoro-5-nitrobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

55.7 g (0.3 mol) of 2-chloro-5-nitrobenzaldehyde and 34.8 g (0.6 mol) of potassium fluoride are suspended in 250 ml of dimethylformamide and the mixture is stirred for 0.5 hours at 160° C. The mixture is then introduced into 600 ml of water and the aldehyde which has separated out is extracted with methylene chloride. The extract is separated off, dried and evaporated down. 48.9 g of 2-fluoro-5-nitrobenzaldehyde with a content of 94.8% are obtained.
Quantity
55.7 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

18.6 g (0.1 mol) of 2-chloro-5-nitrobenzaldehyde and 11.6 g (0.2 mol) of dry potassium fluoride in 50 ml of dimethylformamide are stirred for 12 hours at 100° C. The solvent is then distilled off in vacuo and the residue is stirred in 100 ml of water. The crude 2-fluoro-5-nitrobenzaldehyde is filtered off under suction, washed with water and dried. 16.7 g of 2-fluoro-5-nitrobenzaldehyde with a content of 96% are obtained.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
DV Dar'in, SI Selivanov, PS Lobanov… - Chemistry of Heterocyclic …, 2004 - Springer
… The direction of the cyclocondensation of 2-fluoro-5-nitrobenzaldehyde with five amidines having α-… of the cyclocondensation of α-acylacetamidines with 2-fluoro-5-nitrobenzaldehyde. …
Number of citations: 5 link.springer.com
Z Xu, J Ge, T Wang, T Luo, H Liu, X Yu - Synlett, 2014 - thieme-connect.com
… 16), the reactions of 2-fluoro-5-nitrobenzaldehyde, active methylidene compounds, and … spatial hindrance, while the reactions of 2-fluoro-5-nitrobenzaldehyde are faster than those of 2-…
Number of citations: 5 www.thieme-connect.com
J Rosewear, JFK Wilshire - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… mixtures obtained by the reaction of 2-fluoro-5-nitrobenzaldehyde with the arylamines o-… aldehydelanil mixtures obtained by the reaction of 2-fluoro-5-nitrobenzaldehyde with a- and P-…
Number of citations: 21 www.publish.csiro.au
DV Dar'in, SI Selivanov, PS Lobanov… - Chemistry of …, 2002 - researchgate.net
… These findings have led us to study the reaction of 2-fluoro-5-nitrobenzaldehyde (1) with acetamidine under the same conditions as in the work of Kotsuki [1] and thoroughly separated …
Number of citations: 2 www.researchgate.net
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
… From Table 3, one can see that the presence of the nitro group in 2-fluoro-5-nitrobenzaldehyde (1l) increases the amount of PQ, when compared with the reaction with 2-…
Number of citations: 15 onlinelibrary.wiley.com
X Ouyang, Z Chen, L Liu, C Dominguez, AS Kiselyov - Tetrahedron, 2000 - Elsevier
… This key intermediate, in its turn, could be prepared by two sequential reductive amination steps involving 2-fluoro-5-nitrobenzaldehyde (1, site a), a primary amine R 1 NH 2 (2), and …
Number of citations: 22 www.sciencedirect.com
KA Krasnov, VG Kartsev, EV Dobrokhotova… - Chemistry of Natural …, 2017 - Springer
… N-(2-Carboxy-5-nitrophenyl)aloperine was prepared from aloperine and 2-fluoro-5-nitrobenzaldehyde and condensed with 1,3-dimethylbarbituric acid via a T-reaction with opening of …
Number of citations: 2 link.springer.com
X Ouyang, AS Kiselyov - Tetrahedron letters, 1999 - Elsevier
… of fluorine from the derivatives of 2-fluoro-5-nitrobenzaldehyde with the OH function of … substitution of fluorine from the derivatives of 2-fluoro-5-nitrobenzaldehyde with the OH function of …
Number of citations: 24 www.sciencedirect.com
KA Krasnov, VG Kartsev, EV Dobrokhotova… - Chemistry of Natural …, 2018 - Springer
… The synthetic scheme included arylation of tetrahydrocytisine by 2-fluoro-5-nitrobenzaldehyde and condensation of the resulting aldehyde with 1,3-dimethylbarbituric acid. The …
Number of citations: 7 link.springer.com
X Wang, A Song, S Dixon, MJ Kurth, KS Lam - Tetrahedron letters, 2005 - Elsevier
… Trifunctional scaffolds of o- or p-nitro arylfluorines, for example, 4-fluoro-3-nitrobenzoic acid 7 and 2-fluoro-5-nitrobenzaldehyde, 8 have been used as precursors to generate …
Number of citations: 17 www.sciencedirect.com

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